An In-Depth Technical Guide to 2-Aminoethylboronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery
An In-Depth Technical Guide to 2-Aminoethylboronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of 2-aminoethylboronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. We will delve into its core chemical properties, biological significance, and practical applications, offering field-proven insights and detailed methodologies to empower your research and development endeavors.
Core Concepts: The Unique Duality of 2-Aminoethylboronic Acid
2-Aminoethylboronic acid (CAS No: 2932-96-9) is a fascinating and highly versatile small molecule.[1][2] Its utility stems from the presence of two key functional groups on a simple ethyl backbone: a primary amine (-NH₂) and a boronic acid [-B(OH)₂].[2] This duality makes it a powerful building block and a functional tool in a variety of scientific contexts.
-
The Amine Handle: The primary amine group provides a nucleophilic center and a basic site, allowing for a wide array of standard chemical modifications. It can be readily acylated, alkylated, or used in peptide coupling reactions to build larger, more complex molecular architectures. This functional handle is crucial for attaching the boronic acid moiety to peptides, polymers, or surfaces.
-
The Boronic Acid Warhead: The boronic acid group is the molecule's functional core. It acts as a Lewis acid, capable of forming reversible covalent bonds with diols—a structural motif found in many biologically crucial molecules like sugars, catechols, and the side chains of certain amino acids.[2][3] This interaction is pH-sensitive; at higher pH levels, the trigonal planar boronic acid converts to a more reactive anionic tetrahedral boronate species, which readily forms cyclic esters with 1,2- or 1,3-diols.[2]
This unique ability to form reversible covalent bonds is the cornerstone of its application in drug design, particularly as an inhibitor of serine proteases.[2]
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key identifiers and properties of 2-aminoethylboronic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminoethylboronic acid | [1] |
| CAS Number | 2932-96-9 | [1][2] |
| Molecular Formula | C₂H₈BNO₂ | [1][2] |
| Molecular Weight | 88.90 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |
| pKa (estimated) | ~9 | [3] |
| Canonical SMILES | B(CCN)(O)O | [1] |
| InChIKey | CYRNMIDKGLHITL-UHFFFAOYSA-N | [1][2] |
Note: Experimental data for properties like melting point and specific solubility are not widely published. Boronic acids are typically high-melting-point solids.[3]
Mechanism of Action and Biological Significance
The primary biological significance of 2-aminoethylboronic acid and its derivatives lies in their ability to act as potent, reversible enzyme inhibitors. This is achieved by mimicking the transition state of enzymatic reactions.
Bioisostere of Amino Acids
The structural similarity of aminoboronic acids to natural amino acids allows them to be recognized by and bind to the active sites of enzymes that process amino acids or peptides.[2] This mimicry is the first step in their inhibitory action.
Reversible Covalent Inhibition
The key to their potent inhibitory activity is the electrophilic nature of the boron atom. In the active site of enzymes like serine proteases, the boron atom is attacked by a nucleophilic residue, most commonly the hydroxyl group of a serine.[2] This forms a stable, tetrahedral boronate adduct, which is a powerful analogue of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[5] By forming this stable, yet reversible, complex, the aminoboronic acid effectively blocks the enzyme's catalytic machinery.[2]
This mechanism is characteristic of a two-step, slow-binding inhibition model:
-
Initial Binding (E+I ⇌ E·I): A rapid, non-covalent association of the inhibitor (I) with the enzyme (E) to form an initial complex, guided by structural similarities.
-
Covalent Adduct Formation (E·I ⇌ E-I*): A slower, reversible covalent bond formation between the boron atom and the enzyme's nucleophile, leading to the highly stable tetrahedral complex.
Caption: Workflow of slow-binding reversible covalent inhibition.
This mechanism is famously exploited by the FDA-approved proteasome inhibitor bortezomib, which contains a boronic acid residue and is a cornerstone therapy for multiple myeloma.[3][5]
Modulation of the NF-κB Signaling Pathway
One of the most critical downstream consequences of proteasome inhibition by boronic acid-containing drugs is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In many cancer cells, this pathway is constitutively active and promotes cell survival and proliferation.
The Canonical NF-κB Pathway:
-
In an unstimulated state, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.
-
Upon receiving a pro-inflammatory or growth signal (e.g., from TNF-α), the IκB kinase (IKK) complex is activated.
-
IKK phosphorylates IκBα, marking it for ubiquitination.
-
The ubiquitin-proteasome system recognizes and degrades the phosphorylated IκBα.[7]
-
Freed from its inhibitor, the NF-κB dimer translocates to the nucleus, where it binds to DNA and activates the transcription of genes that promote cell survival, inflammation, and proliferation.
Boronic acid-based proteasome inhibitors intervene at step 4. By blocking the proteasome, they prevent the degradation of phosphorylated IκBα.[6][7] As a result, NF-κB remains sequestered in the cytoplasm and cannot activate its target genes. This inhibition of NF-κB is a major contributor to the anti-cancer effects of drugs like bortezomib.[6][8]
Caption: Inhibition of the canonical NF-κB pathway by boronic acid proteasome inhibitors.
Methodologies: Synthesis and Characterization
Representative Synthesis Protocol
While numerous strategies exist for synthesizing aminoboronic acids, a common approach involves a lithium-halogen exchange followed by trapping with a borate ester. The following is a representative, multi-step procedure adapted from established methods for creating similar aminoboronic acids.[9][10]
Workflow: Synthesis of 2-Aminoethylboronic Acid
Caption: General workflow for synthesizing 2-aminoethylboronic acid.
Step-by-Step Protocol:
-
Protection of Starting Material: Start with a protected form of 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, to prevent side reactions with the amine.
-
Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to form the organolithium reagent.
-
Borylation: To the cold solution, add triisopropyl borate dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Deprotection: Carefully quench the reaction with aqueous hydrochloric acid (HCl). The acidic conditions will hydrolyze the boronic ester and cleave the protecting group (e.g., phthalimide) to yield 2-aminoethylboronic acid hydrochloride in the aqueous phase.
-
Isolation and Purification: Separate the aqueous layer and wash with an organic solvent (e.g., diethyl ether) to remove organic impurities. The pH of the aqueous solution can be carefully adjusted to precipitate the product, which can then be isolated by filtration and purified by recrystallization.
Analytical Characterization
Unambiguous characterization of the final product is essential. A combination of mass spectrometry and NMR spectroscopy is standard practice.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight and assess the purity of the compound.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like methanol or water. Dilute to a working concentration of ~1-10 µg/mL.
-
Chromatography: Use a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[11]
-
Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Analyze using an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion (expected m/z = 89.9).[1]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: Will show signals corresponding to the two methylene groups (-CH₂-). The chemical shifts and coupling patterns will confirm the ethyl backbone.
-
¹³C NMR: Will show two distinct signals for the two carbon atoms.
-
¹¹B NMR: This is particularly useful for studying boronic acids. A single resonance will be observed. The chemical shift can confirm the sp² hybridization of the boron atom and can be used to monitor its conversion to the sp³ hybridized boronate ester upon binding to diols.[12]
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. Based on data from structurally related aminoboronic acids and their derivatives, 2-aminoethylboronic acid should be handled with care.[13][14]
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.
-
-
Handling:
-
Storage:
Conclusion and Future Outlook
2-Aminoethylboronic acid is more than just a simple chemical; it is a versatile tool that bridges synthetic chemistry with biology. Its unique ability to undergo reversible covalent interactions has cemented the role of the boronic acid moiety as a privileged pharmacophore in modern drug discovery. From its foundational use as a building block to its application in sophisticated enzyme inhibitors and molecular sensors, the potential of this compound continues to expand. As researchers develop novel synthetic methodologies and uncover new biological targets, we can anticipate that 2-aminoethylboronic acid and its derivatives will play an even greater role in the development of next-generation therapeutics and advanced diagnostic tools.
References
-
Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (n.d.). Cancer Science. Available at: [Link]
-
Gao, Y., et al. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Journal of Hematology & Oncology. Available at: [Link]
-
Walshe, C. A., et al. (2009). The proteasome inhibitor bortezomib inhibits the release of NFkappaB-inducible cytokines and induces apoptosis of activated T cells from rheumatoid arthritis patients. Annals of the Rheumatic Diseases. Available at: [Link]
-
PubChem. (n.d.). 2-Aminoethylboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Activation of Nuclear factor- ĸ B by the proteasome system NF- κ B... (n.d.). ResearchGate. Available at: [Link]
-
Cullen, S. J., et al. (n.d.). PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION. Journal of immunology. Available at: [Link]
-
Synthesis and applications of aminoboronic acids. (n.d.). Durham University. Available at: [Link]
-
Bilodeau, F., et al. (2004). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
Synthesis of α-aminoboronic acids. (2016). Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]
-
Powers, R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). Magnetic Resonance in Chemistry. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]
Sources
- 1. 2-Aminoethylboronic acid | C2H8BNO2 | CID 299887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoethylboronic Acid|CAS 2932-96-9|BLD Pharm [benchchem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
